molecular formula C14H18BrNO4 B13507633 Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B13507633
M. Wt: 344.20 g/mol
InChI Key: KUCOPWOXZBGXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid and contains a bromine atom, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves multiple steps:

    Bromination: The starting material, methyl 4-aminobenzoate, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.

    Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.

    Methylation: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester and Boc-protected amino groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and free amines.

Scientific Research Applications

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Biological Studies: The compound is used to study enzyme interactions and protein modifications.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bromine atom and Boc-protected amino group allow it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
  • tert-Butyl 2-aminobenzylcarbamate
  • tert-Butyl 3-formylbenzylcarbamate
  • 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • tert-Butyl 3-aminobenzylcarbamate
  • tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Uniqueness

Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to the presence of the bromine atom at the 3-position, which allows for selective substitution reactions. The combination of the Boc-protected amino group and the methyl ester group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-10-6-5-9(7-11(10)15)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

KUCOPWOXZBGXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.